molecular formula C28H55NO14 B1193750 Boc-NH-PEG10-CH2CH2COOH

Boc-NH-PEG10-CH2CH2COOH

Cat. No.: B1193750
M. Wt: 629.74
InChI Key: POILRVKYUGIPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-NH-PEG10-CH2CH2COOH is a polyethylene glycol (PEG) derivative containing a terminal carboxylic acid and a Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-NH-PEG10-CH2CH2COOH is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Boc-NH-PEG10-CH2CH2COOH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Boc-NH-PEG10-CH2CH2COOH exerts its effects through the formation of stable amide bonds and the deprotection of the Boc group to yield free amines. These reactions facilitate the modification of biomolecules and the synthesis of complex compounds. The PEG spacer enhances solubility and stability, making it an effective linker in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-NH-PEG10-CH2CH2COOH is unique due to its combination of a Boc-protected amino group and a terminal carboxylic acid, along with a PEG spacer that enhances solubility and stability. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C28H55NO14

Molecular Weight

629.74

IUPAC Name

2,2-dimethyl-4-oxo-3,8,11,14,17,20,23,26,29,32,35-undecaoxa-5-azaoctatriacontan-38-oic acid

InChI

InChI=1S/C28H55NO14/c1-28(2,3)43-27(32)29-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-26(30)31/h4-25H2,1-3H3,(H,29,32)(H,30,31)

InChI Key

POILRVKYUGIPHY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

t-Boc-N-amido-PEG10-acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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